molecular formula C7H14O3 B15443083 4,4,5,5-Tetramethyl-1,3-dioxolan-2-ol CAS No. 65184-60-3

4,4,5,5-Tetramethyl-1,3-dioxolan-2-ol

Cat. No.: B15443083
CAS No.: 65184-60-3
M. Wt: 146.18 g/mol
InChI Key: AJLUMPSFBGFHLT-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3-dioxolan-2-ol (CAS 65184-60-3) is a useful research compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . The purity of the material is typically 95% . This compound is a key synthetic intermediate and building block in organic chemistry. It serves as a precursor in various reactions, including hydroboration-protodeboronation and Suzuki-Miyaura cross-coupling, which are fundamental for forming carbon-carbon bonds in complex molecule synthesis . Reaction conditions for these transformations, such as the use of inert atmospheres to prevent oxidation and specific catalytic systems, can be optimized for high yield . Researchers can characterize the structural integrity of this compound and its derivatives using spectroscopic methods such as ¹H/¹³C NMR, mass spectrometry (HRMS), and infrared (IR) spectroscopy . This product is intended for research applications and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

65184-60-3

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4,4,5,5-tetramethyl-1,3-dioxolan-2-ol

InChI

InChI=1S/C7H14O3/c1-6(2)7(3,4)10-5(8)9-6/h5,8H,1-4H3

InChI Key

AJLUMPSFBGFHLT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)O)(C)C)C

Origin of Product

United States

Q & A

Basic: What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-1,3-dioxolan-2-ol derivatives, and how can reaction conditions be optimized for high yield?

The synthesis of derivatives often involves hydroboration-protodeboronation or Suzuki-Miyaura cross-coupling reactions. For example, hydroboration of alkynyl pinacolboronates with dicyclohexylborane under inert atmospheres yields stereoselective alkenyl derivatives (e.g., (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane) . Optimization includes stoichiometric control of reagents (e.g., 1:1 molar ratio of alkynyl boronate to borane) and inert gas purging to prevent oxidation. Catalytic systems, such as Pd(dppf)Cl₂ with triethylamine, enhance coupling efficiency in arylboronate syntheses, with yields improved by optimizing solvent polarity (e.g., 1,4-dioxane/water mixtures) .

Basic: How can researchers characterize the structural integrity of 4,4,5,5-tetramethyl-1,3-dioxolan-2-ol derivatives using spectroscopic methods?

¹H/¹³C NMR spectroscopy is critical for verifying regiochemistry and stereochemistry. For instance, 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane exhibits distinct methyl proton resonances at δ 1.0–1.3 ppm and aromatic proton splitting patterns confirming substitution . Mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., B-O stretching at ~1340 cm⁻¹). X-ray crystallography, as applied in related dioxaborolanes, provides definitive structural confirmation, resolving bond angles and steric effects from tetramethyl substituents .

Basic: What safety protocols are essential when handling 4,4,5,5-tetramethyl-1,3-dioxolan-2-ol derivatives in laboratory settings?

While specific hazard data for this compound is limited, general boronate safety measures apply:

  • Use glove boxes or Schlenk lines for air-sensitive reactions .
  • Avoid prolonged skin contact; wear nitrile gloves and lab coats.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Emergency protocols include immediate rinsing for eye/skin exposure and consulting safety data sheets (SDS) for spill management .

Advanced: How do researchers resolve contradictions in reaction outcomes when using these derivatives under varying catalytic conditions?

Discrepancies in yield or selectivity often arise from ligand-metal mismatches or solvent effects . For example, Pd(dppf)Cl₂ may outperform Pd(PPh₃)₄ in aryl couplings due to stronger π-backbonding, stabilizing intermediates . Solvent polarity adjustments (e.g., THF vs. DMF) can alter steric accessibility, as seen in Suzuki-Miyaura reactions where polar aprotic solvents improve electron-deficient aryl halide coupling . Systematic Design of Experiments (DoE) frameworks quantify these variables, enabling predictive optimization .

Advanced: What methodologies are employed to achieve stereoselective synthesis using 4,4,5,5-tetramethyl-1,3-dioxolan-2-ol derivatives?

Chiral auxiliaries and asymmetric catalysis are key. For example, hydroboration of alkynyl boronates with (+)-Ipc₂BH yields enantioenriched alkenyl derivatives via β-hydride elimination control . Transition-state modeling (DFT calculations) predicts stereochemical outcomes, guiding ligand selection (e.g., BINAP for Pd-catalyzed couplings) . Recent work on cis-alkenyl trifluoroborates demonstrates that steric bulk in pinacol esters enforces planar transition states, favoring Z- or E-isomers based on substituent placement .

Advanced: How do electronic and steric effects of the tetramethyl dioxolane ring influence reactivity in cross-coupling reactions?

The electron-donating methyl groups stabilize boron-centered intermediates, enhancing oxidative addition rates in Pd-catalyzed couplings . However, steric hindrance from the 4,4,5,5-tetramethyl groups can impede transmetallation with bulky substrates. Comparative studies show that less hindered boronates (e.g., 2-phenyl variants) exhibit faster coupling kinetics but lower thermal stability . Kinetic isotope effects (KIE) and Hammett plots quantify these trade-offs, informing substrate design .

Advanced: What strategies mitigate hydrolysis of 4,4,5,5-tetramethyl-1,3-dioxolan-2-ol derivatives in aqueous reaction systems?

Hydrolysis resistance is improved via steric shielding from methyl groups, but prolonged water exposure degrades boronate esters. Strategies include:

  • Using anhydrous solvents (e.g., THF, Et₂O) and molecular sieves.
  • Adding Lewis acids (e.g., MgSO₄) to sequester water .
  • Employing microwave-assisted reactions to shorten reaction times . Stability studies in buffer solutions (pH 5–9) reveal optimal performance in mildly acidic conditions, with degradation products monitored via LC-MS .

Advanced: How can computational chemistry predict the reactivity of these derivatives in complex reaction systems?

Density Functional Theory (DFT) models identify transition states and activation barriers for key steps (e.g., transmetallation in Suzuki reactions) . Molecular dynamics simulations assess solvent effects on boronate solvation shells, correlating with experimental yields . Machine learning frameworks trained on reaction databases (e.g., Reaxys) predict optimal catalysts for novel substrates, reducing trial-and-error experimentation .

Advanced: What are the challenges in scaling up syntheses of 4,4,5,5-tetramethyl-1,3-dioxolan-2-ol derivatives for industrial research?

While avoiding commercial focuses, academic scale-up challenges include:

  • Maintaining stereochemical integrity in batch reactors (vs. flow systems).
  • Purifying air-sensitive intermediates via column chromatography under inert gas .
  • Reproducing microwave-optimized conditions in conventional heating setups . Case studies highlight catalytic transfer hydrogenation as a scalable alternative to stoichiometric methods .

Advanced: How do structural modifications of the dioxolane ring impact biological activity in drug discovery?

Derivatives like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide exhibit enhanced kinase inhibition due to boronate-mediated hydrogen bonding with ATP-binding pockets . Proteolysis-targeting chimeras (PROTACs) leverage boronate esters for ternary complex formation with E3 ligases, as validated in cellular degradation assays . Metabolic stability studies in hepatic microsomes guide substituent selection to reduce oxidative deboronation .

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